(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(2)11-21-14-3-4-15-16(10-14)22-17(18(15)20)9-13-5-7-19-8-6-13/h3-10H,1,11H2,2H3/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPROKMIGSPEGH-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule notable for its structural features, including a benzofuran core and functional groups such as a pyridine moiety and an allyl ether group. These characteristics suggest potential biological activities that are relevant to medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 322.4 g/mol. Its structure can be described as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Pyridine, Allyl ether |
| Potential Applications | Medicinal chemistry, pharmacology |
Biological Activities
Research indicates that compounds similar to This compound may exhibit diverse biological activities, including:
- Antioxidant Properties : The benzofuran core is associated with antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the allyl ether group may enhance the compound's ability to combat microbial infections.
- Cognitive Enhancement : Analogues of this compound have been studied for their effects on cognition and attention enhancement, particularly in models involving H(3) receptor antagonism, which could indicate potential therapeutic uses in neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Biological Targets : The unique structural arrangement allows selective interactions with various biological receptors and enzymes.
- Pharmacodynamics and Pharmacokinetics : Studies utilizing techniques such as molecular docking and in vitro assays help elucidate how the compound interacts at the molecular level, influencing its efficacy and safety profile.
Case Study 1: Antioxidant Activity
A study focusing on structurally related benzofurans demonstrated significant antioxidant properties, with IC50 values indicating effective scavenging of free radicals. This suggests that the compound may possess similar protective effects against oxidative damage.
Case Study 2: Anticancer Potential
In vitro studies revealed that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with pyridine substituents showed enhanced activity, supporting the hypothesis that the target compound may also be effective in cancer therapy.
Case Study 3: Cognitive Enhancement
Research on H(3) receptor antagonists has indicated that certain analogues can improve cognitive function in animal models without significant side effects. This finding opens avenues for exploring the cognitive-enhancing properties of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
